molecular formula C17H17F3N4O4 B11206294 Ethyl 7-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11206294
M. Wt: 398.34 g/mol
InChI Key: ROAVXCXLIYYOCF-UHFFFAOYSA-N
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Description

ETHYL 7-(3,4-DIMETHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(3,4-DIMETHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often requires the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the ethyl ester group: This can be done through esterification reactions using ethyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(3,4-DIMETHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 7-(3,4-DIMETHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 7-(3,4-DIMETHOXYPHENYL)-5-(METHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL 7-(3,4-DIMETHOXYPHENYL)-5-(CHLORO)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The presence of the trifluoromethyl group in ETHYL 7-(3,4-DIMETHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE might confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17F3N4O4

Molecular Weight

398.34 g/mol

IUPAC Name

ethyl 7-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17F3N4O4/c1-4-28-15(25)12-13(9-5-6-10(26-2)11(7-9)27-3)24-16(21-8-22-24)23-14(12)17(18,19)20/h5-8,13H,4H2,1-3H3,(H,21,22,23)

InChI Key

ROAVXCXLIYYOCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3)OC)OC)C(F)(F)F

Origin of Product

United States

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